5-(Oxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Chiral building block Asymmetric synthesis Stereochemical diversity

5-(Oxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1342709-01-6) is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted with a tetrahydropyran (oxan-2-yl) group at position 5 and a free carboxylic acid at position 3. With a molecular formula of C₈H₁₀N₂O₄ and molecular weight of 198.18 g/mol, the compound is supplied as a white to off-white crystalline solid with a reported melting point range of 150–160 °C and standard vendor purity of 95%.

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
Cat. No. B13078720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Oxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESC1CCOC(C1)C2=NC(=NO2)C(=O)O
InChIInChI=1S/C8H10N2O4/c11-8(12)6-9-7(14-10-6)5-3-1-2-4-13-5/h5H,1-4H2,(H,11,12)
InChIKeyQVCGUJIDCAUYPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Oxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1342709-01-6): Physicochemical and Structural Baseline for Procurement Evaluation


5-(Oxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1342709-01-6) is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted with a tetrahydropyran (oxan-2-yl) group at position 5 and a free carboxylic acid at position 3 . With a molecular formula of C₈H₁₀N₂O₄ and molecular weight of 198.18 g/mol, the compound is supplied as a white to off-white crystalline solid with a reported melting point range of 150–160 °C and standard vendor purity of 95% . The oxan-2-yl substituent introduces a stereogenic center at the point of attachment (C-2′ of the tetrahydropyran ring), rendering the compound chiral—a property absent in the symmetrical oxan-4-yl positional isomer . The 1,2,4-oxadiazole ring is a recognized privileged scaffold in medicinal chemistry, valued for its bioisosteric relationship to carboxylic acids, esters, and amides, as well as its metabolic stability relative to other heterocyclic bioisosteres [1].

Why 5-(Oxan-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid Cannot Be Interchanged with Its Positional Isomers or Ring-Size Analogs


Positional isomerism of the tetrahydropyran attachment point and ring-size variation of the saturated oxygen heterocycle produce quantifiable differences in lipophilicity, polar surface area, and stereochemical complexity that directly impact downstream molecular properties. The oxan-2-yl isomer (LogP = 1.0094; TPSA = 85.45; one stereogenic center) differs measurably from the achiral oxan-4-yl isomer and the smaller-ring oxolan-2-yl analog (MW = 184.15; LogP = 0.5923; Fsp3 = 0.5714), each variation altering hydrogen-bonding capacity, three-dimensional shape, and physicochemical parameter space . In the context of fragment-based drug discovery or library design, these differences in calculated LogP (ΔLogP ≈ 0.42 between oxan-2-yl and oxolan-2-yl) and stereochemical features are sufficient to produce divergent binding poses, solubility profiles, and pharmacokinetic behaviors in downstream elaborated compounds, as established by systematic oxadiazole SAR studies in the peer-reviewed literature [1].

Quantitative Differentiation Evidence: 5-(Oxan-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid vs. Closest Analogs


Stereochemical Differentiation: Chiral Oxan-2-yl vs. Achiral Oxan-4-yl Positional Isomer

5-(Oxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid possesses one stereogenic center at C-2′ of the tetrahydropyran ring (the point of attachment to the oxadiazole), making it a chiral compound. In contrast, the positional isomer 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1339612-02-0) bears the tetrahydropyran attached at the symmetrical C-4 position, rendering it achiral (no stereogenic center at the attachment point) . Both compounds share identical molecular formula (C₈H₁₀N₂O₄) and molecular weight (198.18 g/mol) but differ fundamentally in three-dimensional shape and stereochemical complexity . The oxan-3-yl isomer (CAS 1344206-83-2) is also chiral but positions the stereocenter one carbon removed from the oxadiazole ring, producing a different spatial orientation of the tetrahydropyran oxygen relative to the heterocyclic core . These stereochemical differences are non-interchangeable in any application where molecular recognition (e.g., target binding, chiral chromatography, asymmetric catalysis) is operative.

Chiral building block Asymmetric synthesis Stereochemical diversity Fragment-based drug discovery

Lipophilicity Comparison: LogP Differentiation Between 6-Membered (Oxan-2-yl) and 5-Membered (Oxolan-2-yl) Ring Analogs

The target compound, bearing a 6-membered tetrahydropyran (oxan-2-yl) substituent, exhibits a calculated LogP of 1.0094, which is 0.4171 log units higher than the LogP of 0.5923 reported for the corresponding 5-membered tetrahydrofuran (oxolan-2-yl) analog, 5-(oxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1340138-57-9) . This ΔLogP of approximately +0.42 represents a measurable increase in lipophilicity attributable to the additional methylene group in the saturated ring. The molecular weight difference (198.18 vs. 184.15 g/mol, ΔMW = 14.03) is consistent with one CH₂ unit . The fraction of sp³-hybridized carbons (Fsp3), a metric correlated with clinical success rates, is also affected: the oxolan-2-yl analog has a reported Fsp3 of 0.5714, while the oxan-2-yl compound is expected to have a higher Fsp3 due to the additional saturated carbon . These differences directly impact predicted membrane permeability, aqueous solubility, and CYP450 metabolic profiles.

Lipophilicity LogP Drug-likeness Fragment physicochemical profiling

Melting Point and Solid-State Property Differentiation vs. 5-Phenyl-1,2,4-oxadiazole-3-carboxylic Acid Aromatic Analog

The target compound, with its saturated oxan-2-yl substituent, exhibits a melting point range of 150–160 °C, which is 31–41 °C higher than the melting point of 119–120 °C reported for the aromatic analog 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid (CAS 37937-62-5) . This substantial difference in melting point reflects the distinct crystal packing forces arising from the saturated, conformationally flexible tetrahydropyran ring versus the planar aromatic phenyl ring. The higher melting point of the oxan-2-yl derivative may confer advantages in solid-state stability during storage and handling, while the lower melting point of the phenyl analog may be preferred for melt-based formulation approaches [1]. Additionally, the saturated oxan-2-yl substituent eliminates the potential for π–π stacking interactions and cytochrome P450-mediated aromatic oxidation that characterize the phenyl-bearing analog, a class-level inference supported by established medicinal chemistry principles for saturated vs. aromatic bioisostere pairs [2].

Crystallinity Solid-state properties Formulation Building block handling

Bioisosteric Potential and Derivatization Versatility: 1,2,4-Oxadiazole-3-carboxylic Acid as a Privileged Scaffold

The 1,2,4-oxadiazole-3-carboxylic acid motif embedded in the target compound functions as a recognized bioisostere for carboxylic acids, esters, and amides, with the added advantage of improved metabolic stability and modulated physicochemical properties [1]. The free carboxylic acid at position 3 enables straightforward derivatization via amide coupling, esterification, or reduction, while the oxan-2-yl substituent at position 5 provides a sterically and electronically differentiated vector for fragment growth . In the broader context of oxadiazole SAR, compounds featuring a 1,2,4-oxadiazole core have been identified as new chemotypes for farnesoid X receptor (FXR) antagonism and pregnane X receptor (PXR) agonism, with specific derivatives demonstrating dual FXR/PXR modulator activity in HepG2 cell assays [2]. Although the target compound itself has not been reported in these specific pharmacological contexts, its structural features—saturated oxan-2-yl at position 5 and free carboxylic acid at position 3—align with the pharmacophoric requirements identified in these chemotypes [3].

Bioisostere Carboxylic acid mimic Fragment elaboration Medicinal chemistry scaffold

Recommended Procurement and Application Scenarios for 5-(Oxan-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid


Chiral Fragment Library Construction Requiring Saturated Heterocyclic Diversity

This compound is specifically suited for fragment-based drug discovery (FBDD) libraries that prioritize three-dimensional, stereochemically defined building blocks. Its single stereogenic center at the oxan-2-yl attachment point provides a chiral fragment that can be screened as a racemate or separated into enantiomers for enantioselective hit identification. The saturated tetrahydropyran ring contributes high Fsp3 character (estimated >0.6), aligning with the 'escape from flatland' paradigm for improved clinical candidate quality [1]. Procurement selection over the achiral oxan-4-yl isomer is justified when stereochemical diversity is a library design criterion.

Bioisosteric Replacement of Aromatic Carboxylic Acids with a Saturated Heterocyclic Scaffold

In lead optimization programs seeking to replace a metabolically labile aromatic carboxylic acid or ester moiety, the 1,2,4-oxadiazole-3-carboxylic acid core offers a validated bioisosteric replacement strategy [2]. The oxan-2-yl substituent at position 5 provides a saturated, non-aromatic vector that distinguishes this building block from phenyl-substituted oxadiazole analogs. This is particularly relevant when reducing aromatic ring count is desired to improve solubility, reduce CYP450 inhibition, or mitigate aromaticity-related toxicity risks, as supported by the Fsp3-clinical success correlation established by Lovering et al. [1].

Synthetic Elaboration via Carboxylic Acid Derivatization for Parallel Library Synthesis

The free carboxylic acid at position 3 enables direct amide coupling with diverse amine partners using standard HATU/EDC/HOBt protocols, as described in the one-pot synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes [3]. The oxan-2-yl group at position 5 provides a sterically differentiated exit vector relative to smaller substituents (e.g., methyl, cyclopropyl) or planar aromatic groups (e.g., phenyl), enabling the exploration of distinct chemical space in parallel library synthesis. The reported purity of 95% is adequate for direct use in library production without additional purification in most cases.

Physicochemical Property Optimization in Hit-to-Lead Programs Targeting Moderate Lipophilicity

With a calculated LogP of 1.0094 and TPSA of 85.45 , this fragment occupies a favorable physicochemical property space for oral drug discovery (Lipinski-compliant after fragment elaboration). Compared to the more polar oxolan-2-yl analog (LogP 0.5923) , the oxan-2-yl derivative provides approximately 0.4 log units higher lipophilicity, which can be advantageous when membrane permeability is rate-limiting but excessive lipophilicity (LogP >3) must be avoided. This positions the compound as a moderate-lipophilicity building block suitable for hit-to-lead optimization in central nervous system or anti-infective programs where balanced LogP is critical.

Quote Request

Request a Quote for 5-(Oxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.